molecular formula C22H27N5O2S B2646738 3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one CAS No. 895003-41-5

3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B2646738
CAS No.: 895003-41-5
M. Wt: 425.55
InChI Key: BAXZEILBWMDMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyrimidinone core (7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one) with a propyl group at position 5 and a sulfanyl-linked 2-(4-benzylpiperidin-1-yl)-2-oxoethyl substituent at position 2. A related compound, 2-[(4-chlorobenzyl)sulfanyl]-5-propyltriazolopyrimidinone (), shares the propyl and sulfanyl groups but substitutes benzyl with chlorobenzyl, reducing water solubility (3.5 µg/mL at pH 7.4) .

Properties

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-2-6-18-14-19(28)23-21-24-25-22(27(18)21)30-15-20(29)26-11-9-17(10-12-26)13-16-7-4-3-5-8-16/h3-5,7-8,14,17H,2,6,9-13,15H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXZEILBWMDMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, examining relevant research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H28N4OS
  • Molecular Weight : 420.56 g/mol

The presence of functional groups such as the triazole and pyrimidine moieties contributes to its biological activity. The piperidine ring is also significant as it is often associated with various pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structural features to This compound exhibit significant anticancer properties. For instance:

  • Inhibition of CDK2 : Compounds based on similar scaffolds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
  • Tankyrase Inhibition : The compound may act as a tankyrase inhibitor, impacting pathways involved in cellular proliferation and apoptosis, making it a candidate for cancer therapy.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens. The presence of the piperidine moiety enhances this activity .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their potential neuroprotective effects through monoamine oxidase (MAO) inhibition, which can be beneficial in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key observations include:

Structural FeatureBiological Activity
Piperidine RingEnhances binding affinity to targets
Triazole MoietyContributes to anticancer activity
Sulfanyl GroupIncreases reactivity and potential interactions

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • CDK2 Inhibition Study : A series of compounds based on triazolo-pyrimidine scaffolds were synthesized and tested for their ability to inhibit CDK2. Results indicated significant growth inhibition in various cancer cell lines.
  • Tankyrase Interaction Study : Research highlighted the interaction of similar compounds with tankyrase proteins, elucidating their mechanism of action in cancer treatment.
  • Neuroprotective Activity Assessment : Studies on derivatives indicated varying degrees of MAO inhibition, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / Identifier Core Structure Key Substituents Physicochemical Properties Potential Biological Implications
Target Compound: 3-{[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-propyltriazolopyrimidinone Triazolo[4,3-a]pyrimidinone - 5-propyl
- 3-sulfanyl-(4-benzylpiperidinyl)ketoethyl
Moderate lipophilicity (benzyl group) Likely CNS-targeted activity (piperidine)
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)piperazinyl]propyl}thieno-triazolopyrimidinone () Thieno-triazolo-pyrimidinone - 4-butyl
- Piperazinyl-pyrimidinyl propyl
Higher polarity (pyrimidinyl) Kinase inhibition (thieno core)
2-(4-Ethylpiperazinyl)-3-[(Z)-thiazolidinylidene]methyl-7-methylpyrido-pyrimidinone () Pyrido[1,2-a]pyrimidinone - Ethylpiperazinyl
- Z-configured thiazolidinylidene-methyl
Low solubility (thiazolidinone) Potential PDE selectivity (Z-configuration)
2-(1,3-Benzodioxol-5-yl)-7-(methylpiperazinyl)pyrido-pyrimidinone derivatives () Pyrido[1,2-a]pyrimidinone - Benzodioxol
- Methyl/dimethylpiperazinyl
Enhanced lipophilicity (benzodioxol) Improved metabolic stability
2-[(4-Chlorobenzyl)sulfanyl]-5-propyltriazolopyrimidinone () Triazolo[1,5-a]pyrimidinone - 5-propyl
- 2-sulfanyl-(4-chlorobenzyl)
Low solubility (3.5 µg/mL) Increased binding affinity (Cl substituent)

Key Observations:

Core Structure Variations: The thieno-triazolo-pyrimidinone () and pyrido-pyrimidinone () cores differ from the target compound’s triazolopyrimidinone, likely altering binding pocket interactions. Thieno derivatives may enhance π-π stacking in kinase domains . The chlorobenzyl analog () retains the triazolopyrimidinone core but introduces electron-withdrawing Cl, which may improve target affinity but reduce solubility .

Substituent Effects :

  • Piperidine vs. Piperazine : The target’s 4-benzylpiperidine group is more lipophilic than piperazine derivatives (e.g., ), favoring CNS penetration. Methylation of piperazine () could reduce metabolic clearance .
  • Sulfanyl Linkers : The sulfanyl group in the target compound and may confer resistance to oxidative metabolism compared to ether or amine linkages in other analogs.

Solubility and Bioavailability: The chlorobenzyl-substituted analog () has notably low water solubility (3.5 µg/mL), suggesting the target compound’s unsubstituted benzyl group may offer better bioavailability .

Research Findings and Implications

  • Kinase/PDE Selectivity: Pyrido-pyrimidinones () are often PDE inhibitors, while thieno-triazolo-pyrimidinones () target kinases. The target compound’s triazolopyrimidinone core may position it as a dual modulator.
  • Metabolic Stability : Piperidine derivatives generally exhibit longer half-lives than piperazines due to reduced CYP450 interactions .
  • Structural Optimization : Introducing polar groups (e.g., pyrimidinyl in ) could balance the target compound’s lipophilicity for peripheral targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.